5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
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Overview
Description
“5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” is a chemical compound. The compound contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring substituted by a carboxyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a carboxyl group (forming the benzoic acid part of the molecule), a chlorine atom, and an ether group linked to an oxan-2-yl (tetrahydrofuran) ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzoic acid derivatives are typically crystalline solids at room temperature, and the presence of the ether and tetrahydrofuran groups could potentially increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Industrial Applications
Synthesis of Benzoic Acid Derivatives :The synthesis of derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, demonstrates the industrial relevance of such compounds in the manufacturing of diabetes therapy drugs. The process involved multiple steps starting from dimethyl terephthalate, highlighting the complexity and scalability of producing these compounds (Zhang et al., 2022).
Structural and Electrostatic Studies :A study on benzoic acid derivatives, including 4-chloro-2-iodobenzoic acid, revealed insights into their crystal structures and molecular interactions. This research detailed the intermolecular interactions and hydrogen- and halogen-bond formations, providing foundational knowledge for potential applications in material science and chemistry (Pramanik et al., 2019).
Novel Fluorescence Probes :The development of novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting reactive oxygen species is an example of the application of benzoic acid derivatives in biological and chemical research. These probes can differentiate highly reactive oxygen species from other types, offering tools for studying the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
Material Science and Synthesis
Synthesis of Quinazoline Derivatives :The study on the reactivity of 2-ethoxy-4-chloroquinazoline and its use in synthesizing novel quinazoline derivatives showcases the importance of benzoic acid derivatives in synthesizing complex organic compounds. These findings are relevant for material science and pharmaceutical research, indicating the broad applicability of benzoic acid derivatives (El-Hashash et al., 2011).
Synthesis of Complexing Agents :The creation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which can form nickel(ii) and copper(ii) complexes, illustrates the potential of benzoic acid derivatives in synthesizing complexing agents. This has implications in material science, particularly in the synthesis of compounds with specific binding properties (Kudyakova et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNFSLWVIQWXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610250 |
Source
|
Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
CAS RN |
834869-35-1 |
Source
|
Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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